(6-Bromopyridin-2-yl)methanesulfonamide

Cross‑coupling Suzuki–Miyaura Organic synthesis

Procure the specific 6-bromo-2-methanesulfonamide regioisomer to ensure fidelity in MALT1 protease modulator and ATP-competitive kinase inhibitor programs. The C6-bromine atom provides a superior oxidative addition handle for Suzuki-Miyaura diversification compared to the 6-chloro variant, while the C2-methanesulfonamide hinge-binding motif remains intact. Unlike the 3-, 4-, or 5-bromo positional isomers, this architecture enables vector-oriented parallel library synthesis without protecting-group manipulation. The validated halogen-metal exchange route from 2,6-dibromopyridine supports multi-gram to kilogram supply, mitigating scale-up risk during preclinical development.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
Cat. No. B13069220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)methanesulfonamide
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CS(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
InChIKeyHBPUJAGLYNGGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6‑Bromopyridin‑2‑yl)methanesulfonamide – Structural Identity and CAS 1862857‑09‑7 Reference


(6‑Bromopyridin‑2‑yl)methanesulfonamide (CAS 1862857‑09‑7) is a brominated pyridine derivative bearing a methanesulfonamide group at the 2‑position, with molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol . This compound belongs to the pyridinylsulfonamide class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors and MALT1 protease modulators [1]. The strategic positioning of the bromine atom at the pyridine C6 position—distinct from isomeric variants bearing bromine at the 3‑, 4‑, or 5‑positions—confers unique reactivity profiles for downstream cross‑coupling transformations and structure‑activity relationship (SAR) optimization in drug discovery programs .

Why (6‑Bromopyridin‑2‑yl)methanesulfonamide Cannot Be Substituted by Chloro‑Analogs or Positional Isomers


In pyridinylsulfonamide‑based drug discovery and chemical synthesis, the position of the halogen substituent on the pyridine ring and the identity of the halogen atom itself are non‑interchangeable parameters that directly govern reaction kinetics, binding geometry, and downstream biological activity [1]. The 6‑bromo‑2‑methanesulfonamide architecture presents a distinct electronic and steric environment compared to its 6‑chloro counterpart (CAS 1512586‑66‑1) [2], its 5‑bromo positional isomer (CAS 89466‑22‑8) , and its 3‑bromo positional isomer (CAS 1328360‑41‑3) . These differences translate into divergent cross‑coupling efficiency under palladium‑catalyzed conditions—where the bromine leaving group exhibits superior reactivity relative to chlorine—as well as altered target‑binding modes, as evidenced by stereochemistry‑dependent PI3Kα inhibition among pyridine sulfonamide derivatives [3]. Procurement of the specific 6‑bromo‑2‑yl variant is therefore essential when the intended application requires either the unique reactivity of a 2‑position bromopyridine sulfonamide intermediate or the precise binding interactions dictated by the C6‑bromo substitution pattern in a final inhibitor scaffold.

(6‑Bromopyridin‑2‑yl)methanesulfonamide – Comparator‑Based Quantitative Differentiation Evidence


Halogen‑Leaving‑Group Reactivity: Bromine vs. Chlorine in Cross‑Coupling Efficiency

The C6‑bromine atom in (6‑bromopyridin‑2‑yl)methanesulfonamide serves as a significantly more effective leaving group in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions compared to the chlorine atom in its 6‑chloro analog (CAS 1512586‑66‑1). The carbon–bromine bond (bond dissociation energy approximately 84 kcal/mol) exhibits substantially lower bond strength than the carbon–chlorine bond (approximately 95 kcal/mol), enabling milder reaction conditions and higher catalytic turnover frequencies in oxidative addition steps that are rate‑limiting for cross‑coupling transformations .

Cross‑coupling Suzuki–Miyaura Organic synthesis

Positional Isomer Differentiation: C2‑Sulfonamide with C6‑Bromo Substitution vs. Alternative Regioisomers

Among bromopyridine methanesulfonamide regioisomers, the substitution pattern at the pyridine ring governs both synthetic accessibility and biological target engagement. The 6‑bromo‑2‑methanesulfonamide configuration differs fundamentally from the 5‑bromo‑2‑yl isomer (CAS 89466‑22‑8) and the 6‑bromo‑3‑yl isomer (CAS 2228258‑09‑9). In the 6‑bromo‑2‑yl scaffold, the methanesulfonamide group is attached directly to the C2 position of the pyridine ring via a methylene linker (Smiles: NS(=O)(=O)Cc1cccc(Br)n1) , whereas the 5‑bromo‑2‑yl isomer bears the sulfonamide group directly on the pyridine nitrogen via an N‑linkage (N‑(5‑bromopyridin‑2‑yl)methanesulfonamide) . This connectivity difference yields distinct hydrogen‑bonding geometries and electronic distributions that have been shown to drive stereochemistry‑dependent kinase inhibition in related pyridine sulfonamide systems, where R‑ and S‑enantiomers of 5‑bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide exhibit IC₅₀ values of 1.08 μM and 2.69 μM respectively against PI3Kα kinase—a 2.5‑fold difference arising solely from spatial orientation [1].

Regioisomer selectivity SAR Medicinal chemistry

Synthetic Tractability: Scalable Route from 2,6‑Dibromopyridine vs. Alternative Halogenation Strategies

The 6‑bromo‑2‑sulfonamide architecture is accessible via an established, scalable synthetic route employing halogen–metal exchange on 2,6‑dibromopyridine followed by reaction with sulfuryl chloride and subsequent amidation. This method has been demonstrated to proceed with reproducible yields and is amenable to large‑scale production of pyridine‑2‑sulfonamide building blocks, in contrast to alternative halogenation approaches that may require less tractable electrophilic aromatic substitution conditions on electron‑deficient pyridine rings . The key 6‑bromopyridine‑2‑sulfonyl chloride intermediate generated via this route can be converted to the methanesulfonamide derivative through straightforward amidation, providing a direct synthetic entry point that is not equally accessible for all positional isomers due to regioselectivity constraints in halogen–metal exchange reactions.

Scalable synthesis Grignard Process chemistry

Optimal Research Application Scenarios for (6‑Bromopyridin‑2‑yl)methanesulfonamide


Kinase Inhibitor Lead Optimization Requiring C2‑Methanesulfonamide Moiety with C6 Cross‑Coupling Handle

Medicinal chemistry programs developing ATP‑competitive kinase inhibitors frequently utilize pyridine sulfonamide scaffolds as hinge‑binding motifs. The 6‑bromo‑2‑methanesulfonamide architecture provides a dual‑functionality intermediate: the C2‑methanesulfonamide group serves as a hydrogen‑bond donor/acceptor for hinge‑region engagement, while the C6‑bromine atom functions as a versatile synthetic handle for Suzuki–Miyaura diversification to explore vector‑oriented SAR [1]. This specific substitution pattern is distinct from alternative isomers and enables parallel library synthesis via late‑stage cross‑coupling without perturbing the sulfonamide pharmacophore.

MALT1 Protease Inhibitor Scaffold Elaboration

Pyridinylsulfonamide compounds have been identified as inhibitors of mucosa‑associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a therapeutic target in proliferative, inflammatory, and autoimmune disorders [1]. The (6‑bromopyridin‑2‑yl)methanesulfonamide core serves as a building block for constructing MALT1‑targeted inhibitors, where the precise positioning of the bromine substituent influences both binding affinity and selectivity profiles relative to other MALT1‑interacting proteases. Procurement of the exact 6‑bromo‑2‑yl regioisomer ensures faithful reproduction of SAR trends established in patent exemplification.

Cross‑Coupling‑Based Diversification for Pyridine‑Containing Bioactive Libraries

In high‑throughput medicinal chemistry and diversity‑oriented synthesis, (6‑bromopyridin‑2‑yl)methanesulfonamide functions as a privileged intermediate for palladium‑catalyzed cross‑coupling reactions, including Suzuki–Miyaura couplings with aryl‑ and heteroaryl‑boronic acids [1]. The C6‑bromine atom, with its favorable leaving‑group characteristics relative to chloro‑analogs, enables efficient coupling under mild conditions compatible with the sulfonamide functionality, minimizing protecting‑group manipulations. The methylene‑bridged sulfonamide connectivity distinguishes this scaffold from N‑linked sulfonamide isomers, offering a distinct vector for fragment elaboration that is not accessible with alternative regioisomers .

Process Chemistry Route Scouting for Scalable Sulfonamide Building Blocks

For CMC (Chemistry, Manufacturing, and Controls) teams evaluating scalable routes to pyridine sulfonamide intermediates, the 6‑bromo‑2‑methanesulfonamide scaffold is accessible via the established halogen–metal exchange methodology on 2,6‑dibromopyridine, followed by sulfonyl chloride formation and amidation [1]. This route has been validated on multi‑gram to kilogram scale, providing a reliable supply‑chain option for programs requiring substantial quantities of this specific regioisomer. Procurement from vendors offering this intermediate supports early‑stage route scouting and mitigates the risk of synthetic bottlenecks during preclinical development.

Technical Documentation Hub

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